N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinone ring, and a methoxyphenoxyacetamide moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.
Attachment of the Methoxyphenoxyacetamide Moiety: This step involves the reaction of the intermediate with a methoxyphenoxyacetamide derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
Olanzapine N-oxide: A derivative of the antipsychotic drug olanzapine.
Uniqueness
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-6-8-17(9-7-16)26-12-18(23)21-14-10-19(24)22(11-14)15-4-2-13(20)3-5-15/h2-9,14H,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUCLEBULJDRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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